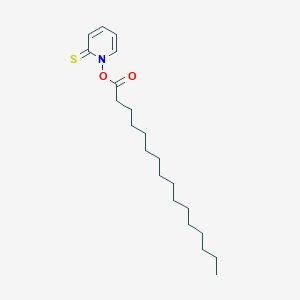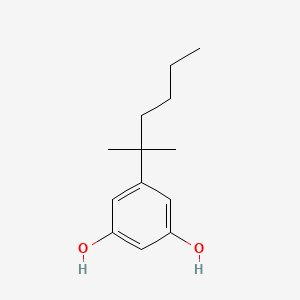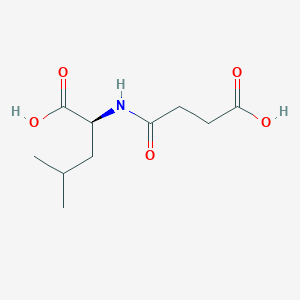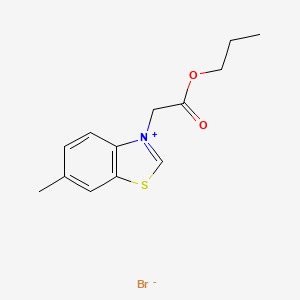
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide is a chemical compound with the molecular formula C13H16NO2SBr It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
The synthesis of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methylbenzothiazole with 2-oxo-2-propoxyethyl bromide under specific reaction conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles such as amines or thiols replace the bromide ion to form new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide can be compared with other similar compounds, such as:
Benzothiazole: The parent compound, which lacks the 6-methyl and 2-oxo-2-propoxyethyl substituents.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position but without the 2-oxo-2-propoxyethyl substituent.
3-(2-oxo-2-propoxyethyl)-1,3-benzothiazolium bromide: A derivative with the 2-oxo-2-propoxyethyl substituent but without the 6-methyl group.
Propriétés
Numéro CAS |
89059-17-6 |
|---|---|
Formule moléculaire |
C13H16BrNO2S |
Poids moléculaire |
330.24 g/mol |
Nom IUPAC |
propyl 2-(6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C13H16NO2S.BrH/c1-3-6-16-13(15)8-14-9-17-12-7-10(2)4-5-11(12)14;/h4-5,7,9H,3,6,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GWSNFQVDKLVINC-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)
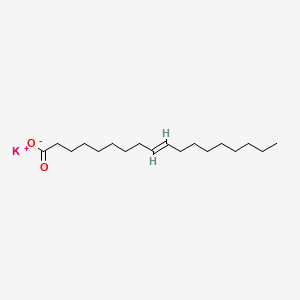
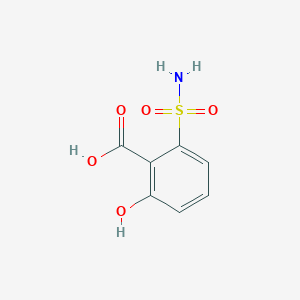
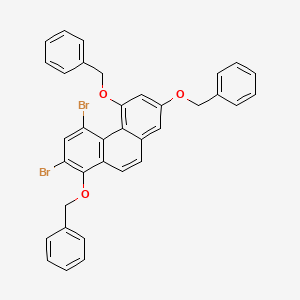
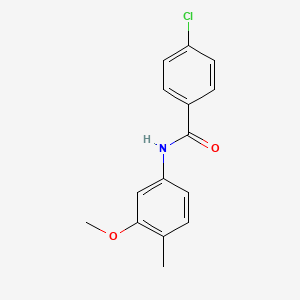
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
